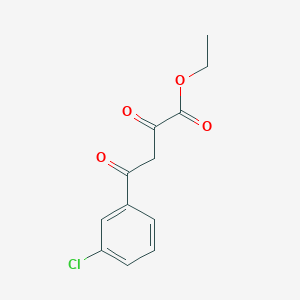

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOQGAGGKJCZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453548 | |

| Record name | Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-48-5 | |

| Record name | Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Introduction

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a substituted aromatic ring and a reactive dicarbonyl moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The primary synthetic route to this compound is a mixed Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific synthesis, 3-chloroacetophenone serves as the ketone component and diethyl oxalate acts as the ester component.

Reaction Rationale and Mechanistic Insight

The choice of a mixed Claisen condensation is strategic. Diethyl oxalate is a non-enolizable ester, meaning it lacks α-hydrogens and therefore cannot be deprotonated by the base to act as a nucleophile. This prevents self-condensation of the ester and directs the reaction towards the desired cross-condensation product. 3-chloroacetophenone, possessing acidic α-hydrogens, is readily deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. The use of a strong base, such as sodium ethoxide, is crucial to drive the reaction to completion by deprotonating the product, which is more acidic than the starting ketone.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the core principles and detailed experimental protocols necessary for its thorough investigation. By leveraging established methodologies for analogous β-dicarbonyl compounds, this guide is designed to equip researchers, scientists, and drug development professionals with the tools to determine its key physicochemical parameters. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, which is essential for its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Physicochemical Profiling

This compound belongs to the class of β-dicarbonyl compounds, a versatile group of molecules in organic synthesis.[1][2] The presence of two carbonyl groups separated by a single carbon atom confers unique reactivity and properties, including the potential for keto-enol tautomerism and increased acidity of the α-hydrogen.[1][3] A thorough understanding of its physicochemical properties is paramount for any research and development endeavor. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, and its reactivity, stability, and formulation characteristics in a chemical setting. This guide will detail the methodologies for determining these critical parameters.

Compound Identification and Structure

A clear identification of the molecule is the foundational step for any physicochemical analysis.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 57961-48-5 | PubChem[4] |

| Molecular Formula | C₁₂H₁₁ClO₄ | PubChem[4] |

| Molecular Weight | 254.66 g/mol | PubChem[4] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl | PubChem[4] |

| InChIKey | MPOQGAGGKJCZIT-UHFFFAOYSA-N | PubChem[4] |

Predicted and Theoretical Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial estimates of a compound's properties. These predictions can guide experimental design and provide a basis for comparison.

Table 2: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| XLogP3 | 2.2 | A measure of lipophilicity. |

| Topological Polar Surface Area | 69.7 Ų | Influences membrane permeability. |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 | |

Note: These values are computationally generated and require experimental verification.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental determination of key physicochemical properties. The rationale behind each methodological choice is explained to ensure a robust and self-validating experimental design.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[5][6]

Experimental Protocol: Capillary Method [7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount of material.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[7]

-

Rapid Heating (Initial Determination): Heat the sample rapidly to get an approximate melting point.[5]

-

Slow Heating (Accurate Determination): Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] This property is essential for purification by distillation and for understanding a compound's volatility.

Experimental Protocol: Siwoloboff Method [10]

-

Sample Preparation: Place a small amount of the liquid sample into a small-diameter test tube.

-

Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable liquid bath.[10]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Data Recording: Remove the heat source and record the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the boiling point.[10]

Causality Behind Experimental Choices: The Siwoloboff method is a micro-method suitable for small sample quantities. The principle relies on the equilibrium between the vapor pressure of the substance and the external pressure.

Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability. It is typically determined in a range of solvents relevant to potential applications (e.g., water, buffers, organic solvents).

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium concentration.[11] Using an excess of solid ensures that the resulting solution is saturated.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP, the partition coefficient, is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[12] For ionizable compounds, the distribution coefficient, LogD, is used, which is the LogP at a specific pH.[12]

Experimental Protocol: Shake-Flask Method for LogP/LogD [11][12]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.[13]

-

Sample Preparation: Dissolve a known amount of the compound in one of the phases (or add it directly to the biphasic system). For LogD, use a buffer of the desired pH as the aqueous phase.[12]

-

Partitioning: Place known volumes of the n-octanol and aqueous phases into a sealed vial, add the compound, and shake until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation:

-

LogP = log₁₀ ([compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [compound]ₐᵩᵤₑₒᵤₛ)

-

LogD = log₁₀ ([compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [compound]ₐᵩᵤₑₒᵤₛ at a specific pH)

-

Causality Behind Experimental Choices: Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements. The shake-flask method is a direct and reliable way to determine LogP and LogD.[11][14]

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the α-hydrogens are expected to be acidic due to the presence of the two carbonyl groups.[1][3]

Experimental Protocol: Potentiometric Titration [15][16][17]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like methanol-water for poorly soluble compounds).[16]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.[15]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[15] This can be precisely determined from the inflection point of the first derivative of the titration curve.[17][18]

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][19] It directly measures the change in pH as the acidic proton is neutralized by the base.

Workflow for Physicochemical Property Determination

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Keto-Enol Tautomerism

β-dicarbonyl compounds can exist as a mixture of keto and enol tautomers in equilibrium.[1] The position of this equilibrium is influenced by factors such as the solvent and temperature. UV-Vis spectroscopy is a valuable tool for investigating this phenomenon.[20][21]

Investigative Approach using UV-Vis Spectroscopy

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

-

Spectral Analysis: The keto form typically absorbs at shorter wavelengths, while the conjugated enol form absorbs at longer wavelengths.[22] Changes in the relative intensities of these absorption bands across different solvents indicate a shift in the keto-enol equilibrium.[21]

-

Interpretation: An increase in the intensity of the longer-wavelength band in non-polar solvents suggests a preference for the enol form, which can be stabilized by an intramolecular hydrogen bond. In polar, protic solvents, this equilibrium may shift towards the keto form.

Stability and Handling

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[24]

-

Stability: β-dicarbonyl compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. Long-term stability studies under various temperature and humidity conditions are recommended.

Conclusion

This technical guide provides a robust framework for the comprehensive physicochemical characterization of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the critical data needed to advance their research and development activities. The experimental determination of properties such as melting point, boiling point, solubility, LogP/D, and pKa, along with an investigation into its tautomeric behavior and stability, will provide a complete profile of this compound, enabling its effective application in various scientific disciplines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

PubChem. This compound.

-

Cambridge MedChem Consulting. LogP/D.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

-

OECD. Test No. 103: Boiling Point.

-

PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate.

-

protocols.io. (2024). LogP / LogD shake-flask method.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

-

Westlab Canada. (2023). Measuring the Melting Point.

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.

-

University of Calgary. Melting point determination.

-

SSERC. Melting point determination.

-

EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.

-

DIAL@UCLouvain. (2013). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.

-

University of Colorado Boulder. Experiment 1: Melting-point Determinations.

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).

-

RSC Education. Melting point determination.

-

LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

-

PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.

-

Taylor & Francis. Keto enol tautomerism – Knowledge and References.

-

Semantic Scholar. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

-

PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate.

-

Regulations.gov. STUDY TITLE.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ChemBK. ethyl 4-(4-chlorophenyl)-3-oxobutanoate.

-

ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

ChemicalBook. Ethyl 4-chloro-3-oxobutanoate(638-07-3).

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ChemBK. ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.

-

ChemicalBook. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE - Safety Data Sheet.

-

Fiveable. β-dicarbonyl compounds Definition.

-

ChemicalBook. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE.

-

KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.

-

Pearson. Beta-Dicarbonyl Synthesis Pathway.

-

Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids.

-

Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

Sigma-Aldrich. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate.

-

Course Hero. Enolates of β-Dicarbonyl Compounds.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. This compound | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. westlab.com [westlab.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. dial.uclouvain.be [dial.uclouvain.be]

- 21. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. fishersci.com [fishersci.com]

- 24. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 57961-48-5), a substituted β-keto ester, presents a compelling case for the power of integrated spectroscopic techniques. Its molecular framework, featuring an aromatic ring, a diketone system, and an ethyl ester, offers multiple points for spectroscopic interrogation. This guide provides an in-depth analysis of the expected spectral data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serving as a roadmap for researchers engaged in the synthesis and characterization of this and related compounds. While experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will give rise to characteristic spectroscopic signals.

Caption: Molecular Structure of this compound.[1]

The key structural components to be identified are:

-

Ethyl Ester Group: A triplet-quartet pattern in ¹H NMR and characteristic carbonyl and C-O signals in ¹³C NMR and IR.

-

Diketone Moiety: Two distinct carbonyl carbons and a central methylene group. The acidic protons of the methylene group are a key feature in the ¹H NMR spectrum.

-

3-Chlorophenyl Group: A specific substitution pattern on the aromatic ring that will dictate the splitting patterns of the aromatic protons in ¹H NMR and the number of signals in the ¹³C NMR spectrum.

The following sections will detail the expected spectral output from each major spectroscopic technique and the protocols for their acquisition.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the methylene protons, and the aromatic protons. It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers, which can lead to the appearance of two sets of signals.[2] The extent of enolization is dependent on the solvent and temperature.[2] For clarity, the predicted data for the dominant keto form is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl -CH₃ | ~1.35 | Triplet (t) | ~7.1 | 3H |

| Methylene -CH₂- | ~4.0 | Singlet (s) | - | 2H |

| Ethyl -OCH₂- | ~4.30 | Quartet (q) | ~7.1 | 2H |

| Aromatic H-5 | ~7.45 | Triplet (t) | ~7.9 | 1H |

| Aromatic H-4, H-6 | ~7.55-7.65 | Multiplet (m) | - | 2H |

| Aromatic H-2 | ~7.90 | Singlet (s) | - | 1H |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy.[3][4][5]

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its good dissolving power and well-characterized residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of at least 400 MHz to ensure adequate resolution of signals, particularly in the aromatic region.[6]

-

Typical acquisition parameters include:

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Pulse width: 30 degrees

-

Relaxation delay: 1 second[6]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.0 |

| Methylene -CH₂- | ~48.0 |

| Ethyl -OCH₂- | ~62.0 |

| Aromatic C-4, C-5, C-6 | ~127-132 |

| Aromatic C-2 | ~133 |

| Aromatic C-1 (ipso) | ~135 |

| Aromatic C-3 (ipso, C-Cl) | ~136 |

| Ester C=O | ~161.0 |

| Ketone C=O (α to ester) | ~189.0 |

| Ketone C=O (aromatic) | ~195.0 |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy.[7][8]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.

-

-

Instrumental Setup and Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.

-

Use a standard proton-decoupled pulse sequence.

-

Typical acquisition parameters include:

-

Number of scans: 512 or more to achieve a good signal-to-noise ratio.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: ~2 seconds.[6]

-

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing). The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is commonly used for referencing.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₂H₁₁ClO₄, with a monoisotopic mass of approximately 254.03 g/mol .[1] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Key Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 254/256 | [C₁₂H₁₁ClO₄]⁺ | Molecular ion (M⁺) |

| 209/211 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 181/183 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |

| 139/141 | [ClC₆H₄CO]⁺ | 3-chlorobenzoyl cation (a common fragment)[9][10][11] |

| 111/113 | [ClC₆H₄]⁺ | 3-chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Loss of Cl from the chlorophenyl cation |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum.

-

-

Mass Analysis:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

Fragmentation Pathway Visualization

The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[9][10][11]

Caption: Proposed EI-MS fragmentation pathway.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch[4] |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | Ester C=O stretch[12][13] |

| ~1690 | Strong | Aromatic Ketone C=O stretch[14] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches[4] |

| 1300-1000 | Strong | C-O stretches (ester)[12][13] |

| ~800-700 | Strong | C-Cl stretch and C-H out-of-plane bending |

The presence of two distinct carbonyl peaks is a key diagnostic feature for this class of compounds.[12]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation:

-

No specific sample preparation is needed for Attenuated Total Reflectance (ATR) IR spectroscopy. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Press the sample against the crystal to ensure good contact.

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the confident elucidation of the molecular structure.

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound. By following the detailed experimental protocols and integrating the data from these powerful analytical techniques, researchers can confidently verify the structure and purity of this compound. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic molecules, underscoring the central role of spectroscopy in modern chemical and pharmaceutical sciences.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Elsevier. (n.d.). Supporting Information for a related tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

-

ACS Publications. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(22), 5254–5259. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 843–851. [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]

-

YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. odinity.com [odinity.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity Screening of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate Derivatives: A Strategic Framework for Drug Discovery

An In-Depth Technical Guide

Abstract: The ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate scaffold represents a promising starting point for the development of novel therapeutic agents. Its characteristic β-dicarbonyl moiety is a well-established pharmacophore known to interact with a variety of biological targets. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of its derivatives. We move beyond a simple recitation of protocols to provide the underlying scientific rationale for a multi-faceted screening cascade targeting anticancer, anti-inflammatory, and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies, data interpretation frameworks, and the expert insights necessary to navigate the early stages of the drug discovery process.

Introduction: The Rationale for Screening

The core structure, this compound[1], possesses key chemical features that suggest significant potential for biological activity. The 1,3-dicarbonyl system is a versatile functional group known for its ability to engage in hydrogen bonding, metal chelation, and to act as a Michael acceptor or a precursor to various heterocyclic compounds. These properties are frequently associated with the inhibition of enzymes crucial to disease pathogenesis.

The strategic placement of a chlorophenyl group further enhances this potential by increasing lipophilicity, which can aid in cell membrane permeability, and by providing a site for potential halogen bonding or other specific interactions within a target's binding pocket. Given these structural alerts, a logical and efficient screening strategy should investigate a spectrum of a derivative library's potential therapeutic applications. We propose a parallel screening approach focused on three high-impact areas: oncology, inflammation, and infectious diseases.

A Tiered Screening Strategy: From Broad Activity to Mechanistic Insight

An effective screening campaign must be both comprehensive and resource-efficient. We advocate for a hierarchical or tiered approach that rapidly identifies active compounds ("hits") and deprioritizes inactive ones, allowing for a focused allocation of resources on the most promising candidates.

Caption: A tiered workflow for screening ECPDB derivatives.

This workflow ensures that only compounds meeting specific activity and selectivity criteria advance to more complex and resource-intensive mechanistic studies.

Detailed Experimental Protocols & Methodologies

The trustworthiness of any screening campaign rests on the robustness of its experimental protocols. Each protocol must include appropriate controls (e.g., vehicle, positive control/reference drug) to ensure the results are valid and reproducible.

Tier 1 Protocol: Primary Anticancer Cytotoxicity Screening

Rationale: The initial goal is to identify derivatives that exhibit cytotoxic effects against cancer cells. The Sulforhodamine B (SRB) assay is chosen here for its reliability, sensitivity, and basis in measuring total cellular protein content, which is less prone to interference from metabolic activity compared to tetrazolium-based assays.[2]

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add the this compound derivatives at a fixed concentration (e.g., 10 µM or 50 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5 minutes on a plate shaker.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

Tier 1 Protocol: Primary Antimicrobial Screening

Rationale: The goal is to determine if the derivatives can inhibit the growth of clinically relevant bacteria. The broth microdilution method is a standard, quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[3][4][5]

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a 2-fold serial dilution of each derivative in a 96-well plate using MHB. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the OD at 600 nm.

Tier 1 Protocol: Primary Anti-inflammatory Screening

Rationale: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay provides a direct measure of a compound's ability to inhibit COX-1 and COX-2, offering a clean, rapid initial screen for this specific mechanism of action.[7][8]

Protocol: Cell-Free COX Inhibition Assay

-

Assay Preparation: Use a commercial COX inhibitor screening assay kit, which typically provides purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

-

Compound Incubation: In a 96-well plate, add the test derivatives over a range of concentrations to wells containing either COX-1 or COX-2 enzyme in the provided assay buffer. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Allow to incubate for a short period (e.g., 15 minutes) at room temperature to permit inhibitor-enzyme binding.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Development: Incubate for the recommended time (e.g., 10 minutes) to allow for the production of prostaglandin G₂ (PGG₂), which is subsequently measured by the probe.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader according to the kit's instructions. The signal is proportional to COX activity.

-

Analysis: Calculate the percent inhibition for each derivative concentration relative to the vehicle control.

Data Analysis and Interpretation

Effective data visualization and analysis are critical for making informed decisions about which compounds to advance.

Anticancer Activity Data

For compounds showing significant growth inhibition in the primary screen, a full dose-response curve is generated to calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth). Promising candidates are then tested against non-cancerous cell lines (e.g., human fibroblasts) to determine a Selectivity Index (SI).

Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for a potential therapeutic.

Table 1: Hypothetical Cytotoxicity and Selectivity Data for ECPDB Derivatives

| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. Normal Fibroblasts (µM) | Selectivity Index (vs. HCT116) |

| ECPDB-001 | 15.2 | 11.8 | > 100 | > 8.5 |

| ECPDB-005 | 2.1 | 1.7 | 45.3 | 26.6 |

| ECPDB-012 | > 50 | > 50 | > 100 | N/A |

| Doxorubicin | 0.08 | 0.11 | 0.9 | 8.2 |

In this hypothetical dataset, ECPDB-005 emerges as a promising hit due to its potent activity and superior selectivity compared to the reference drug.

Antimicrobial Activity Data

For antimicrobial hits, the Minimum Bactericidal Concentration (MBC) is often determined. This is achieved by taking an aliquot from the clear wells (at and above the MIC) from the microdilution plate and plating it on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | MIC vs. S. aureus (µg/mL) | MBC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MBC vs. E. coli (µg/mL) |

| ECPDB-001 | 64 | > 256 | 128 | > 256 |

| ECPDB-009 | 4 | 8 | 32 | 64 |

| ECPDB-015 | 8 | 128 | 16 | > 256 |

| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |

Here, ECPDB-009 is a strong candidate, showing bactericidal activity (MBC/MIC ratio of 2) against S. aureus and good activity against E. coli.

Mechanistic Elucidation: A Hypothetical Pathway

For a lead candidate like ECPDB-005, which showed potent and selective anticancer activity, Tier 3 studies would aim to uncover its mechanism of action. A common pathway for cancer cell death is apoptosis. A plausible hypothesis is that the derivative induces apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Sources

- 1. This compound | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

The Versatile Building Block: A Technical Guide to Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, β-ketoesters and their derivatives stand out as exceptionally versatile intermediates. This in-depth technical guide focuses on Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate , a valuable yet often under-explored building block. We will delve into its synthesis, explore its rich reactivity, and demonstrate its potential in the synthesis of diverse heterocyclic scaffolds of interest to the pharmaceutical and agrochemical industries. This guide moves beyond a simple recitation of reactions to provide a rationale for experimental design, grounded in mechanistic understanding.

Core Characteristics of this compound

This compound, with the chemical formula C₁₂H₁₁ClO₄ and a molecular weight of 254.66 g/mol , is a polyfunctional molecule poised for a variety of chemical transformations.[1] Its structure incorporates a terminal ethyl ester, a central 1,3-dicarbonyl system, and an aromatic ring bearing a chlorine atom at the meta position. This unique combination of functional groups dictates its reactivity and renders it a powerful tool for synthetic chemists.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57961-48-5 | [1] |

| Molecular Formula | C₁₂H₁₁ClO₄ | [1] |

| Molecular Weight | 254.66 g/mol | [1] |

| Synonyms | Benzenebutanoic acid, 3-chloro-α,γ-dioxo-, ethyl ester | [1] |

The presence of the 1,3-dicarbonyl moiety is the linchpin of its utility, allowing for a range of classical and multicomponent reactions. The electron-withdrawing nature of the 3-chlorophenyl group can influence the acidity of the methylene protons and the electrophilicity of the carbonyl carbons, thereby modulating its reactivity profile.

Synthesis of the Building Block: A Reliable Approach via Claisen Condensation

A robust and scalable synthesis of the title compound is essential for its widespread application. The most direct and efficient method for the preparation of ethyl 4-aryl-2,4-dioxobutanoates is the Claisen condensation . This reaction involves the condensation of an appropriate acetophenone with diethyl oxalate in the presence of a strong base.

For the synthesis of this compound, 3-chloroacetophenone is reacted with diethyl oxalate using a base such as sodium ethoxide or sodium hydride.

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a general procedure for the synthesis of related compounds.[2]

-

Preparation of the Base: To a solution of absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium metal portion-wise under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

-

Addition of Reactants: A mixture of 3-chloroacetophenone and diethyl oxalate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then poured into a mixture of ice and dilute acid (e.g., hydrochloric acid or acetic acid) to neutralize the excess base and protonate the enolate of the product.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Applications: A Gateway to Heterocyclic Diversity

The true value of this compound lies in its ability to serve as a precursor to a wide array of heterocyclic compounds. Its 1,3-dicarbonyl functionality is the key to its versatility, enabling participation in various cyclization and condensation reactions.

Synthesis of Substituted Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] The Knorr pyrazole synthesis and related methods provide a direct route to these compounds from 1,3-dicarbonyls.

Caption: Synthesis of pyrazoles from the title compound and a hydrazine.

The reaction proceeds through the initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the substituents on the hydrazine.

Construction of Pyridines and Dihydropyridines via Hantzsch-type Reactions

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[4][5] While the traditional Hantzsch synthesis utilizes a β-ketoester, an aldehyde, and ammonia, modifications allow for the use of 1,3-dicarbonyl compounds like this compound.

In a potential Hantzsch-type reaction, this compound could react with an enamine (formed in situ from a β-ketoester and ammonia) and an aldehyde to generate a highly substituted dihydropyridine. The resulting dihydropyridines are valuable scaffolds in medicinal chemistry, most notably as calcium channel blockers.[4][6]

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a powerful method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[3][7] While this compound is a 1,3-dicarbonyl, its reactivity can be harnessed to generate intermediates suitable for Paal-Knorr type cyclizations. For instance, a Knoevenagel condensation with an active methylene compound could introduce the fourth carbonyl equivalent.

-

Furan Synthesis: Acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl intermediate would lead to the formation of a substituted furan.[3]

-

Pyrrole Synthesis: Reaction with a primary amine or ammonia under neutral or weakly acidic conditions would yield a substituted pyrrole.[7][8]

-

Thiophene Synthesis: Treatment with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide would produce a substituted thiophene.[7]

Multicomponent Reactions for the Synthesis of Pyrimidinones

The Biginelli reaction and its variations offer a convergent approach to the synthesis of dihydropyrimidinones (DHPMs) and their derivatives.[9] These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound can serve as the 1,3-dicarbonyl component in such multicomponent reactions, leading to the formation of pyrimidinone scaffolds with the 3-chlorophenyl moiety. These scaffolds are of significant interest due to their diverse pharmacological activities.

Mechanistic Insights and Experimental Considerations

The reactivity of this compound is governed by the interplay of its functional groups. The acidic methylene protons between the two carbonyl groups are readily deprotonated by a base to form a stabilized enolate, which is a key nucleophilic intermediate in many of the discussed reactions.

Caption: Formation of the key enolate intermediate.

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The choice of reaction conditions (e.g., catalyst, solvent, temperature) can be used to selectively favor one reaction pathway over another, allowing for the controlled synthesis of a desired product.

For instance, in the synthesis of pyrazoles, acidic conditions favor the formation of the hydrazone intermediate, while in Claisen-type reactions, a strong, non-nucleophilic base is required to generate the enolate in sufficient concentration.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation via Claisen condensation and its rich reactivity profile make it an attractive starting material for the construction of a wide range of heterocyclic compounds. The strategic incorporation of the 3-chlorophenyl group provides a handle for further functionalization and can impart unique physicochemical properties to the final products, a feature of particular importance in drug discovery and materials science.

Future research in this area could focus on exploring the utility of this building block in asymmetric synthesis, developing novel multicomponent reactions, and investigating the biological activities of the resulting heterocyclic libraries. As the demand for efficient and modular synthetic strategies continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025). ResearchGate. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Discovery Research Portal - University of Dundee. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]

-

Synthesis of ethyl 4-(2,3-dichlorophenyl)-2,4-dioxobutyrate. PrepChem.com. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

-

Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. [Link]

-

ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][3][10][11]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC - NIH. [Link]

-

Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. PMC - NIH. [Link]

-

Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Heterocyclic Letters. [Link]

-

Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC - NIH. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]

-

(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Potential applications of "Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate" in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile β-Diketone

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate, a β-dicarbonyl compound, represents one such scaffold of significant interest.[1] While direct and extensive research on this specific molecule is emerging, its structural motifs—the β-diketone core and the 3-chlorophenyl substituent—provide a strong foundation for predicting its potential therapeutic applications.

The β-diketone functionality is a cornerstone of many biologically active molecules.[2][3] Its unique electronic properties give rise to keto-enol tautomerism, a phenomenon where the molecule exists in equilibrium between a ketone and an enol form.[4][5][6] This dynamic equilibrium is crucial as it can significantly influence the compound's binding affinity to biological targets, its pharmacokinetic profile, and its overall efficacy.[2][3] Furthermore, the 1,3-dicarbonyl arrangement is an excellent metal chelator, suggesting a potential role in modulating the activity of metalloenzymes. The presence of a chlorine atom on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability, and can also influence metabolic stability.

This technical guide will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its physicochemical properties with a focus on its tautomeric nature, and propose several avenues for therapeutic development, including its potential as an enzyme inhibitor, an antimicrobial agent, and a building block for more complex pharmacologically active heterocycles. This document is intended to serve as a foundational resource for researchers looking to harness the therapeutic potential of this promising molecule.

Proposed Synthesis: A Practical Approach

A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction. This well-established reaction in organic chemistry involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Reaction Scheme:

A proposed synthetic route for this compound.

Experimental Protocol: Claisen Condensation

-

Preparation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3-chloroacetophenone (1 equivalent) dropwise at room temperature with stirring.

-

Reaction: After the addition of 3-chloroacetophenone, add diethyl oxalate (1 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and the Significance of Keto-Enol Tautomerism

The physicochemical properties of this compound are pivotal to its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C12H11ClO4 | PubChem CID: 11054223[1] |

| Molecular Weight | 254.66 g/mol | PubChem CID: 11054223[1] |

| XLogP3 | 2.5 | PubChem CID: 11054223[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 11054223[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 11054223[1] |

A critical aspect of this molecule's chemistry is its existence as a mixture of keto and enol tautomers in solution.[4][5][6] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[4]

Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[4] The ability to exist in both forms is significant in a medicinal chemistry context, as one tautomer may exhibit a higher affinity for a specific biological target than the other.[2][3]

Potential Medicinal Chemistry Applications

The structural features of this compound suggest several promising avenues for therapeutic development.

Metalloenzyme Inhibition

The β-diketone moiety is a well-known chelating agent for various metal ions.[2] Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), have a metal ion in their active site that is crucial for their catalytic activity. The chelation of this metal ion by a small molecule inhibitor can effectively block the enzyme's function. The 3-chlorophenyl group can contribute to the binding affinity and selectivity of the compound for the target enzyme.

Proposed Mechanism of Action:

Proposed mechanism of metalloenzyme inhibition.

Antimicrobial and Antiviral Activity

Derivatives of similar β-keto esters have demonstrated antimicrobial and antiviral properties.[7] The proposed mechanism for antimicrobial activity could involve the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes. The lipophilic nature of the 3-chlorophenyl group may facilitate the compound's transport across microbial cell walls.

In the context of antiviral research, many viral enzymes are potential targets for inhibition. The β-diketone scaffold could be tailored to fit into the active sites of viral proteases or polymerases, thereby inhibiting viral replication.

Anticancer Potential

The induction of oxidative stress is a known mechanism of action for some anticancer drugs. The β-diketone moiety could potentially participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells. Additionally, as mentioned earlier, the inhibition of metalloenzymes that are overexpressed in cancer, such as certain MMPs, could be a viable anticancer strategy.

Versatile Scaffold for Heterocycle Synthesis

Beyond its intrinsic biological activity, this compound is a valuable starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are prevalent in a vast number of approved drugs and are known to exhibit a broad spectrum of pharmacological activities.

Proposed Experimental Workflows for Target Validation

To investigate the therapeutic potential of this compound, a systematic experimental approach is necessary.

Metalloenzyme Inhibition Assay

Workflow for evaluating metalloenzyme inhibition.

Protocol:

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme Assay: In a 96-well plate, combine the target metalloenzyme, a fluorogenic substrate, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing

Workflow for assessing antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare standardized suspensions of the microbial strains to be tested.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

This compound presents itself as a molecule of considerable interest for medicinal chemistry research. Its β-diketone core, with its capacity for keto-enol tautomerism and metal chelation, combined with the electronic and steric influences of the 3-chlorophenyl group, provides a rich platform for the design of novel therapeutic agents. The proposed applications in enzyme inhibition, antimicrobial and antiviral therapy, and as a scaffold for further chemical synthesis are based on sound chemical principles and evidence from structurally related compounds.

Future research should focus on the systematic evaluation of this compound and its derivatives against a panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this scaffold. Furthermore, advanced computational techniques, such as molecular docking and pharmacophore modeling, can be employed to guide the design of next-generation analogs with improved therapeutic profiles.[8][9][10] The in-depth exploration of this compound and its chemical space holds the promise of uncovering new and effective treatments for a range of human diseases.

References

- Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide - Benchchem.

- Keto-enol tautomerism in the development of new drugs - Frontiers.

- Buy Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 62088-10-2 - Smolecule.

- Tautomerism of β-Diketones and β-Thioxoketones - MDPI.

- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.

- This compound | C12H11ClO4 | CID 11054223 - PubChem.

- Keto-enol tautomerism in the development of new drugs - ResearchGate.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - NIH.

- Pharmacophore modeling | PDF - Slideshare.

- Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations.

Sources

- 1. This compound | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 62088-10-2 [smolecule.com]

- 8. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling | PDF [slideshare.net]

- 10. d-nb.info [d-nb.info]

A Strategic Guide to Elucidating the Mechanism of Action of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action (MoA) for the novel small molecule, Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Given the absence of published biological studies for this compound, this guide outlines a robust, multi-pronged research plan designed to identify its molecular target(s), validate target engagement, and characterize its downstream cellular effects.

Compound Overview and Initial Characterization

This compound is a small molecule with the chemical formula C₁₂H₁₁ClO₄ and a molecular weight of 254.66 g/mol .[1] Its structure features a 1,3-dicarbonyl system, an ethyl ester, and a 3-chlorophenyl ring, suggesting potential for various non-covalent and covalent interactions with biological macromolecules. Before embarking on complex biological assays, a foundational understanding of its physicochemical properties is paramount for ensuring data integrity and reproducibility.

Rationale for Physicochemical Profiling

The solubility and stability of a compound directly impact its behavior in biological assays. Poor solubility can lead to compound precipitation, resulting in false negatives or artifactual assay signals. Chemical instability can lead to the formation of reactive degradation products, which may have off-target effects or be the true source of any observed bioactivity.

Recommended Initial Assays

| Parameter | Methodology | Purpose |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay (e.g., using nephelometry) | To determine the maximum soluble concentration in aqueous assay buffers. |

| Chemical Stability | HPLC-MS analysis of compound incubated in assay buffer over time at 37°C | To assess degradation kinetics and identify major degradation products. |

| Plasma Stability | Incubation in human and murine plasma followed by LC-MS/MS analysis | To evaluate metabolic stability and suitability for in vivo studies. |

| LogD | Shake-flask method or computational prediction | To estimate membrane permeability and predict cellular uptake. |

Phase I: Unbiased Target Identification

With a novel compound, an unbiased approach is crucial to identify potential molecular targets without preconceived notions. The following parallel strategies are proposed to maximize the probability of identifying high-confidence candidate targets.

Strategy 1: In Silico Target Prediction

Computational methods can rapidly generate testable hypotheses by screening the compound's structure against databases of known protein targets.

Experimental Protocol: Computational Target Profiling

-

Structure Preparation: Obtain the 2D structure (SMILES: CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl) of this compound.[1]

-

Database Submission: Submit the structure to multiple target prediction web servers that utilize different algorithms (e.g., ligand shape similarity, pharmacophore matching, machine learning).

-

Recommended Tools:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

-

SuperPred: Relies on the similarity of the input molecule to ligands annotated in the ChEMBL database.

-

PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets.

-

-

Data Analysis: Consolidate the predicted target lists. Prioritize targets that are identified by multiple independent algorithms. Further triage the list based on biological plausibility and druggability.

Strategy 2: Affinity-Based Chemical Proteomics

This powerful technique involves using a modified version of the compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis:

-

Rationale: The ethyl ester moiety of the parent compound is a logical site for modification, as it is less likely to be critical for target binding than the dicarbonyl and chlorophenyl groups. A linker with a terminal alkyne or azide group will be appended for subsequent "click" chemistry attachment to a solid support.

-

Procedure: Synthesize an analogue where the ethyl group is replaced with a short polyethylene glycol (PEG) linker terminating in an alkyne (e.g., 4-(3-chlorophenyl)-2,4-dioxobutanoic acid, followed by esterification with a propargyl-PEG alcohol).

-

-

Immobilization:

-

Couple the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

-

-

Affinity Pulldown:

-

Incubate the immobilized probe with total cell lysate (e.g., from a human cancer cell line like HeLa or K562).

-

Include a crucial competition control: a parallel incubation where the lysate is pre-treated with an excess of the original, unmodified "free" compound. Proteins that are captured by the beads but are absent or significantly reduced in the competition control are specific binders.

-

-

Protein Elution and Identification:

-

Wash the beads extensively to remove non-specific binders.

-

Elute bound proteins (e.g., using SDS-PAGE sample buffer).

-

Separate proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe sample compared to both a no-probe control and the competition control. These are the high-confidence candidate targets.

-

Workflow for Affinity-Based Chemical Proteomics

Caption: Workflow for identifying protein targets via affinity chromatography.

Phase II: Target Validation and Potency Determination